sodium;2,2,2-trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

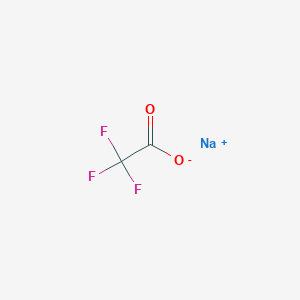

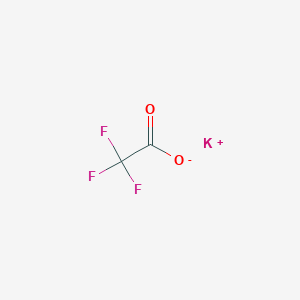

Sodium;2,2,2-trifluoroacetate, also known as sodium trifluoroacetate, is a chemical compound with the formula CF₃CO₂Na. It is the sodium salt of trifluoroacetic acid and appears as a white crystalline powder. This compound is widely used in various chemical reactions, particularly as a source of trifluoromethyl groups in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One convenient method for preparing sodium trifluoroacetate involves dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid. The solution is then filtered and evaporated by vacuum evaporation, taking special care to avoid decomposition of the salt by overheating. The solid obtained is dried under vacuum at 100°C .

Industrial Production Methods

In industrial settings, sodium trifluoroacetate can be prepared by neutralizing trifluoroacetic acid with an alkaline agent in a medium consisting essentially of an alcohol containing 3 to 4 carbon atoms. The water formed by the neutralization reaction is removed by azeotropic distillation, and the remaining solution is treated with a hydrocarbon that does not solubilize the alkali metal trifluoroacetate, forming an azeotrope with the alcohol to separate crystals of anhydrous sodium trifluoroacetate .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium trifluoroacetate undergoes various types of chemical reactions, including:

Trifluoromethylation: It is used as a trifluoromethylating agent for compounds like aromatic halides, aldehydes, and ketones.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific examples are less common.

Substitution: It can be used in nucleophilic substitution reactions, particularly in the presence of copper(I) halide catalysts.

Common Reagents and Conditions

Copper(I) Halide: Used as a catalyst in trifluoromethylation reactions.

Azobisisobutyronitrile (AIBN): Used as a catalyst in gem-difluorocyclopropanation of different alkenes.

Major Products Formed

Trifluoromethylated Compounds: These are the primary products formed when sodium trifluoroacetate is used as a trifluoromethylating agent.

Difluorocyclopropanes: Formed in gem-difluorocyclopropanation reactions.

Applications De Recherche Scientifique

Sodium trifluoroacetate has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism by which sodium trifluoroacetate exerts its effects primarily involves its role as a trifluoromethylating agent. The trifluoromethyl group (CF₃) is highly electronegative, which makes it a valuable functional group in organic synthesis. The electron-withdrawing effect of the trifluoromethyl group stabilizes the anionic conjugate base, allowing for greater acidity and reactivity in various chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium Trichloroacetate: Similar in structure but contains chlorine atoms instead of fluorine.

Lithium Trifluoroacetate: Similar in function but uses lithium as the cation.

Potassium Trifluoroacetate: Similar in function but uses potassium as the cation.

Uniqueness

Sodium trifluoroacetate is unique due to its high solubility in water and polar organic solvents, as well as its strong electron-withdrawing trifluoromethyl group. This makes it particularly effective in trifluoromethylation reactions, which are essential in the synthesis of various pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

sodium;2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCAUPASBSROMS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-p-Tolyl imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B7724695.png)

![[Amino-[4-(trifluoromethyl)phenyl]methylidene]azanium;chloride;dihydrate](/img/structure/B7724755.png)

![1-[2-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724760.png)

![1-[3-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724761.png)

![N'-[3-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7724772.png)